molecular formula C13H12BClO3 B1368680 2-(3'-Chlorobenzyloxy)phenylboronic acid CAS No. 849062-32-4

2-(3'-Chlorobenzyloxy)phenylboronic acid

Cat. No.: B1368680
CAS No.: 849062-32-4
M. Wt: 262.5 g/mol
InChI Key: CYKRFBRLRUNSDG-UHFFFAOYSA-N
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Description

2-(3’-Chlorobenzyloxy)phenylboronic acid is an organoboron compound with the molecular formula C13H12BClO3. It is a boronic acid derivative, characterized by the presence of a boronic acid group (B(OH)2) attached to a phenyl ring, which is further substituted with a 3’-chlorobenzyloxy group. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3’-Chlorobenzyloxy)phenylboronic acid typically involves the reaction of 3-chlorobenzyl alcohol with phenylboronic acid under specific conditions. One common method includes the use of a palladium catalyst in the presence of a base, such as potassium carbonate, in an organic solvent like toluene. The reaction is carried out under an inert atmosphere, often nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of 2-(3’-Chlorobenzyloxy)phenylboronic acid follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-(3’-Chlorobenzyloxy)phenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(3’-Chlorobenzyloxy)phenylboronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

2-(3’-Chlorobenzyloxy)phenylboronic acid can be compared with other boronic acid derivatives, such as:

The uniqueness of 2-(3’-Chlorobenzyloxy)phenylboronic acid lies in its specific substitution pattern, which imparts unique reactivity and selectivity in chemical reactions .

Properties

IUPAC Name

[2-[(3-chlorophenyl)methoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BClO3/c15-11-5-3-4-10(8-11)9-18-13-7-2-1-6-12(13)14(16)17/h1-8,16-17H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYKRFBRLRUNSDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1OCC2=CC(=CC=C2)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584485
Record name {2-[(3-Chlorophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849062-32-4
Record name {2-[(3-Chlorophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3'-Chlorobenzyloxy)phenylboronic acid
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